molecular formula C34H40Cl2N2O8 B1251849 Cryptophycin 326

Cryptophycin 326

Cat. No. B1251849
M. Wt: 675.6 g/mol
InChI Key: CMKDWVQADDGVPU-QXLIMSJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cryptophycin 326 is a natural product found in Nostoc with data available.

Scientific Research Applications

Anticancer Activity and Mechanism of Action

Cryptophycins, including Cryptophycin 326, are a family of 16-membered macrolide antimitotic agents derived from the cyanobacteria Nostoc sp. They are recognized for their potent anticancer properties. Cryptophycins target tubulin protein, functioning as stabilizers of microtubule dynamics and depolymerizing microtubules at higher concentrations. This action results in the deactivation of the Bcl2 protein and a rapid induction of apoptotic responses, even at concentrations considerably lower than those of clinically used compounds (Eggen & Georg, 2002).

Cryptophycin 326 is one of the analogs of cryptophycin, identified from Nostoc sp. GSV 224. It is related to Cryptophycin 21 but features two chlorines ortho to the methoxy group in unit B (Chaganty et al., 2004).

Synthesis and Modifications for Targeted Drug Delivery

The structure of Cryptophycin 326, characterized by several amide and ester linkages, allows for convergent synthetic approaches and modifications for structure-activity studies. Cryptophycin conjugates have been developed for targeted drug delivery in tumor therapy. For instance, Cryptophycin was conjugated to the cyclopeptide c(RGDfK) targeting integrin αvβ3, showing improved plasma metabolic stability and differential drug release profiles (Borbély et al., 2019).

Cryptophycin analogs have been designed and synthesized to understand their structure-activity relationships (SAR) better, leading to potential antitumor agents. These efforts include modifying different units of the cryptophycin molecule for enhanced efficacy and reduced toxicity (Weiss et al., 2013).

Cryptophycins in Chemotherapy of Drug-Resistant Tumors

Cryptophycins demonstrate promising properties in combating multidrug-resistant tumors. They are less susceptible to drug efflux systems like P-glycoprotein found in resistant cancer cell lines and solid tumors, which often limit the efficacy of other antitumor agents. This property could offer significant advantages in the chemotherapy of drug-resistant tumors (Weiss et al., 2017).

properties

Product Name

Cryptophycin 326

Molecular Formula

C34H40Cl2N2O8

Molecular Weight

675.6 g/mol

IUPAC Name

(3S,10R,13E,16S)-10-[(3,5-dichloro-4-methoxyphenyl)methyl]-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

InChI

InChI=1S/C34H40Cl2N2O8/c1-19(2)15-27-34(42)45-26(20(3)30-31(46-30)22-9-6-5-7-10-22)11-8-12-28(39)38-25(33(41)37-14-13-29(40)44-27)18-21-16-23(35)32(43-4)24(36)17-21/h5-10,12,16-17,19-20,25-27,30-31H,11,13-15,18H2,1-4H3,(H,37,41)(H,38,39)/b12-8+/t20-,25+,26-,27-,30+,31+/m0/s1

InChI Key

CMKDWVQADDGVPU-QXLIMSJFSA-N

Isomeric SMILES

C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCCC(=O)O[C@H](C(=O)O1)CC(C)C)CC2=CC(=C(C(=C2)Cl)OC)Cl)[C@@H]3[C@H](O3)C4=CC=CC=C4

Canonical SMILES

CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCCC(=O)O1)CC2=CC(=C(C(=C2)Cl)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4

synonyms

cryptophycin 326
cryptophycin 327

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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